

Spectral Analysis of 3-Methoxyphthalide: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyphthalide

Cat. No.: B186545

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and analysis of **3-Methoxyphthalide**. Due to the limited availability of publicly accessible experimental spectra, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside theoretical Infrared (IR) absorption bands based on the compound's functional groups. This document is intended to serve as a practical reference for the interpretation of spectral data and to provide standardized experimental protocols.

Predicted and Theoretical Spectral Data

The following tables summarize the predicted and theoretical spectral data for **3-Methoxyphthalide**. It is important to note that these values are computationally generated or inferred and should be confirmed with experimental data.

Table 1: Predicted ^1H NMR Spectral Data for 3-Methoxyphthalide

(Predicted for CDCl_3 solvent at 400 MHz)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.85	d	7.6
H-5	7.65	t	7.5
H-6	7.50	t	7.6
H-7	7.30	d	7.8
H-3	6.50	s	-
-OCH ₃	3.50	s	-

Disclaimer: Data is predicted and has not been experimentally verified.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methoxyphthalide

(Predicted for CDCl₃ solvent at 100 MHz)

Atom Number	Chemical Shift (δ , ppm)
C=O	168.0
C-7a	145.0
C-3a	135.0
C-5	134.0
C-6	129.0
C-4	125.0
C-7	123.0
C-3	105.0
-OCH ₃	56.0

Disclaimer: Data is predicted and has not been experimentally verified.

Table 3: Theoretical Infrared (IR) Absorption Bands for 3-Methoxyphthalide

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic Ring
2950-2850	Medium	C-H Stretch	Methoxy (-OCH ₃)
1780-1760	Strong	C=O Stretch (Lactone)	γ-Lactone
1600-1450	Medium	C=C Stretch	Aromatic Ring
1280-1200	Strong	C-O Stretch (Aryl Ether)	Ar-O-CH ₃
1100-1000	Strong	C-O Stretch (Lactone)	C-O-C=O

Disclaimer: These are theoretical values based on characteristic functional group absorptions.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Methoxyphthalide

(Predicted for Electron Ionization - EI)

m/z	Relative Intensity (%)	Predicted Fragment Ion
164	80	[M] ⁺ (Molecular Ion)
133	100	[M - OCH ₃] ⁺
105	60	[M - OCH ₃ - CO] ⁺
77	40	[C ₆ H ₅] ⁺

Disclaimer: Data is predicted and has not been experimentally verified.

Experimental Protocols

The following are generalized protocols for the spectral analysis of a solid organic compound such as **3-Methoxyphthalide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
 - Transfer the solution to a 5 mm NMR tube.[\[5\]](#)
- Instrument Setup:
 - Place the NMR tube in a spinner turbine and adjust the depth.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a single scan to check the signal intensity.

- Set the appropriate spectral width, acquisition time, and relaxation delay.
- Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR:
 - Use a proton-decoupled pulse program.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of the solid sample with a mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.^[6]
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.^[7]
- Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

- Data Analysis:
 - Identify the characteristic absorption bands and correlate them with specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

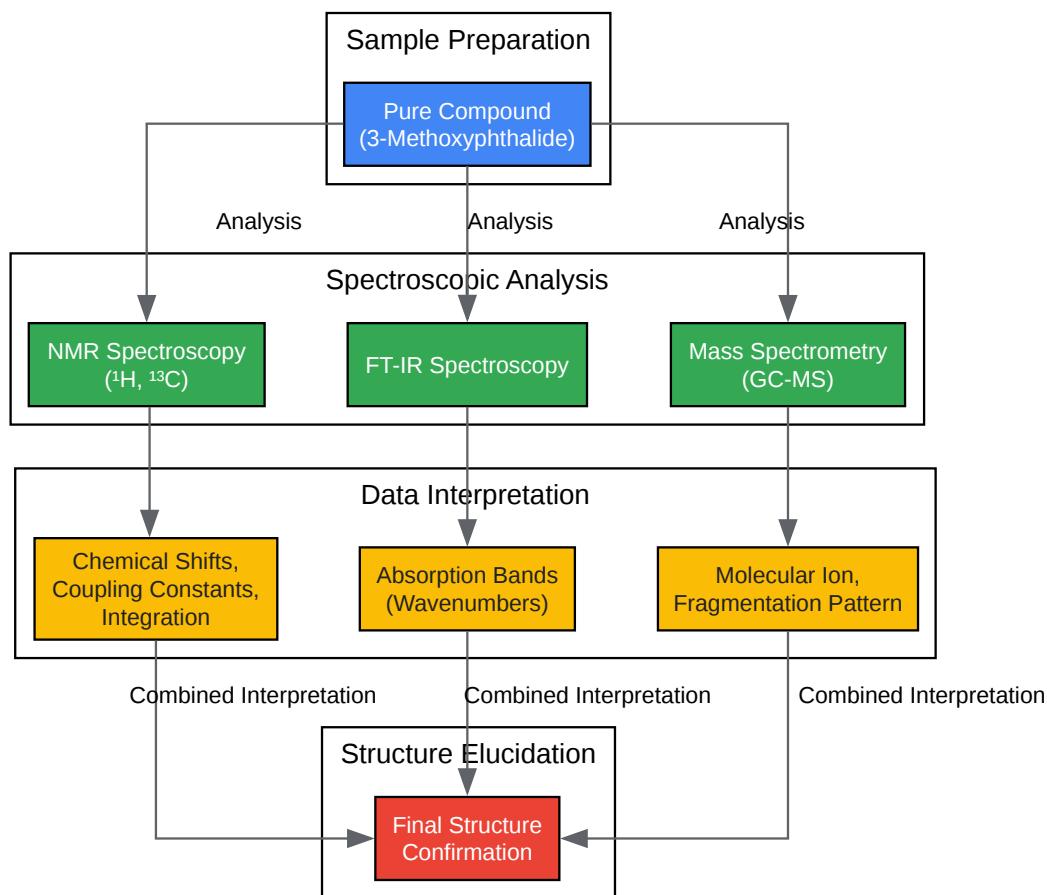
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[8\]](#)
 - Filter the solution if any particulate matter is present.
 - Transfer the solution to a GC autosampler vial.[\[9\]](#)
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Set the injector temperature (e.g., 250 °C).
 - Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
 - Use a suitable capillary column (e.g., DB-5ms).
 - Set the carrier gas (e.g., Helium) flow rate.[\[10\]](#)

- Mass Spectrometer (MS):
 - Set the ion source temperature (e.g., 230 °C).
 - Select the ionization mode (typically Electron Ionization - EI at 70 eV).
 - Set the mass scan range (e.g., m/z 40-400).
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The compound will be separated on the GC column and then enter the mass spectrometer.
- Data Analysis:
 - Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
 - Examine the mass spectrum corresponding to the chromatographic peak.
 - Identify the molecular ion peak and the major fragment ions.

Visualizations

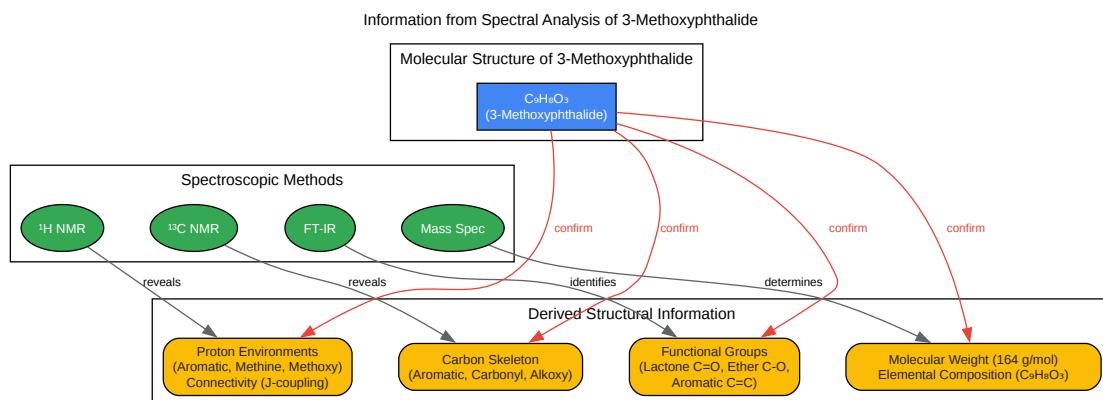
Workflow for Spectral Analysis

General Workflow for Spectral Analysis of an Organic Compound

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Caption: A general workflow for the spectral analysis and structure elucidation of an organic compound.

Logical Relationships in Spectral Data



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Caption: How different spectral methods provide complementary information for structure elucidation.

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